molecular formula C9H20Cl2N2 B2907416 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride CAS No. 1229625-35-7

3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride

Número de catálogo: B2907416
Número CAS: 1229625-35-7
Peso molecular: 227.17
Clave InChI: WRSALRJATOHGCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride is a bicyclic amine salt characterized by a cyclobutane ring substituted with a piperidinyl group at the 3-position and an amine group at the 1-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications.

Propiedades

IUPAC Name

3-piperidin-1-ylcyclobutan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-8-6-9(7-8)11-4-2-1-3-5-11;;/h8-9H,1-7,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSALRJATOHGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229625-35-7
Record name 3-(piperidin-1-yl)cyclobutan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride typically involves the reaction of cyclobutanone with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is often produced in bulk quantities and can be packaged under argon or vacuum to prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions

3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride is utilized in several scientific research fields, including:

Mecanismo De Acción

The mechanism of action of 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride with structurally related compounds from Enamine Ltd and CymitQuimica catalogs:

Compound Name Core Structure Substituent/Functional Group Salt Form Molecular Weight* Key Features
3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride Cyclobutane-amine 3-Piperidinyl Dihydrochloride ~228 g/mol† High solubility; flexible amine group
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine dihydrochloride Cyclobutane-amine Triazolopyridine Dihydrochloride Not provided Aromatic heterocycle; H-bond acceptor
(1S,3S)-3-(Fluoromethyl)cyclobutan-1-amine hydrochloride Cyclobutane-amine 3-Fluoromethyl Hydrochloride ~146 g/mol‡ Lipophilic; metabolic stability
1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride Piperidine 2-(Aminomethyl); trifluoroethanone Hydrochloride Not provided Polar ketone; trifluoromethyl group

*Molecular weights estimated based on molecular formulas or structural similarity.
†Calculated for freebase (C₉H₁₇N₂, MW = 155 g/mol) + 2HCl (72.92 g/mol).
‡Calculated for freebase (C₅H₁₀FN, MW = 109 g/mol) + HCl (36.46 g/mol).

Key Observations:
  • Cyclobutane vs. Piperidine Cores: The cyclobutane ring in the target compound introduces conformational rigidity compared to the more flexible piperidine core in CymitQuimica’s trifluoroethanone derivative .
  • Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher solubility than monohydrochloride salts.
Pharmacological Activity
  • Triazolopyridine Analog : The triazolopyridine moiety (Enamine Ltd, compound 11) may confer affinity for kinases or GABA receptors due to its aromatic nitrogen-rich structure .
  • Fluoromethyl Analog : Fluorination often improves blood-brain barrier penetration, making the CymitQuimica compound a candidate for neurotherapeutics .

Actividad Biológica

3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride is a compound of interest due to its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

Compounds with similar structures to 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride have been reported to exhibit a variety of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal pathogens.
  • Antiviral : Potential activity against viral infections.
  • Anticancer : Inhibition of cancer cell proliferation.
  • Neurological Effects : Modulation of neurotransmitter systems.

The biological effects of 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride are likely mediated through several biochemical pathways. Similar compounds have been shown to interact with:

  • Receptors : Binding to specific receptors that modulate cellular signaling.
  • Enzymes : Inhibiting or activating enzymes involved in metabolic pathways.

The functional groups present in the compound play a crucial role in determining its activity. For instance, the piperidine ring is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of piperidine derivatives against Candida auris, revealing that compounds with similar structures showed significant antifungal activity with MIC values ranging from 0.24 to 0.97 μg/mL .
  • Anticancer Properties :
    • Research has indicated that derivatives of piperidine can induce apoptosis in cancer cell lines. For example, a study demonstrated that certain piperidine-based compounds could disrupt cancer cell membranes and induce cell cycle arrest .
  • Neuroprotective Effects :
    • Piperidine derivatives have been investigated for their neuroprotective properties, with some showing promise in reducing oxidative stress and inflammation in neuronal cells.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Mechanism of Action
3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochlorideAntimicrobialTBDDisruption of cell membranes
Piperidine derivative AAntifungal0.24Induces apoptosis and cell cycle arrest
Piperidine derivative BAnticancerTBDInhibition of cell proliferation
Piperidine derivative CNeuroprotectiveTBDReduces oxidative stress

Q & A

What synthetic methodologies are recommended for producing 3-(Piperidin-1-yl)cyclobutan-1-amine dihydrochloride with high purity?

The synthesis of this compound typically involves cyclobutane ring functionalization followed by amine salt formation. Key steps include:

  • Nucleophilic substitution : Reacting a cyclobutane precursor (e.g., 3-bromocyclobutan-1-amine) with piperidine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF .
  • Hydrochloride salt formation : Treating the free base with HCl in anhydrous ethanol or diethyl ether to precipitate the dihydrochloride salt .
  • Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to achieve >95% purity. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .

How can researchers characterize the structural and stereochemical properties of this compound?

Advanced analytical techniques are essential:

  • NMR spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm cyclobutane ring geometry and piperidine substitution. Key signals: δ ~2.8–3.5 ppm (piperidine CH₂), δ ~3.0–3.8 ppm (cyclobutane CH) .
  • X-ray crystallography : Resolve stereochemistry of the cyclobutane ring and confirm dihydrochloride salt formation .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₉H₁₈N₂·2HCl: calc. 223.12) .

What in vitro biological screening assays are suitable for evaluating its neuropharmacological potential?

Initial screening should focus on receptor binding and functional assays:

  • Receptor affinity : Radioligand binding assays (e.g., σ receptors, NMDA receptors) using brain homogenates. Compare displacement of [³H]DTG or [³H]MK-801 .
  • Enzyme inhibition : Test activity against monoamine oxidases (MAO-A/B) or acetylcholinesterase (AChE) using fluorometric assays .
  • Cellular toxicity : MTT assay in neuronal cell lines (e.g., SH-SY5Y) to determine IC₅₀ values .

How can synthetic routes be optimized to improve yield and scalability?

Advanced optimization strategies include:

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Flow chemistry : Implement continuous flow reactors to control exothermic reactions and reduce side products .
  • DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio, reaction time) using statistical software (e.g., JMP) .

What computational approaches are recommended to predict receptor interactions?

Leverage molecular modeling tools:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes at σ-1 or opioid receptors. Input InChI key from PubChem (e.g., VJFAMWLVDBNHLQ-UHFFFAOYSA-N for structural analogs) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Develop predictive models using descriptors like logP and polar surface area .

How should researchers address contradictions in reported biological activities of structurally similar compounds?

Resolve discrepancies through:

  • Structural-activity comparison : Analyze differences in substituents (e.g., piperidin-1-yl vs. pyrrolidin-1-yl) using ’s comparative table. Piperidine’s larger ring may enhance σ-receptor affinity but reduce blood-brain barrier penetration .
  • Assay standardization : Validate protocols across labs (e.g., uniform cell lines, buffer conditions) .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC₅₀ values .

What strategies improve pharmacokinetic properties like bioavailability?

Advanced modifications include:

  • Prodrug design : Introduce ester or amide groups to enhance solubility. Hydrolyze in vivo to release active compound .
  • Lipophilicity adjustment : Modify cyclobutane substituents (e.g., fluorine substitution) to balance logP (target 1.5–2.5) .
  • In vivo PK studies : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

How can researchers validate target engagement in complex biological systems?

Employ multimodal validation:

  • PET imaging : Synthesize ¹⁸F-labeled analogs for in vivo σ-receptor occupancy studies .
  • Knockout models : Compare effects in σ-1 receptor KO vs. wild-type mice to confirm target specificity .
  • Thermodynamic profiling : Use ITC (Isothermal Titration Calorimetry) to measure binding enthalpy and entropy .

Notes

  • All data should be validated against PubChem entries (e.g., CID 84647774 for structural analogs) .
  • Use InChI keys for unambiguous compound identification in computational studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.